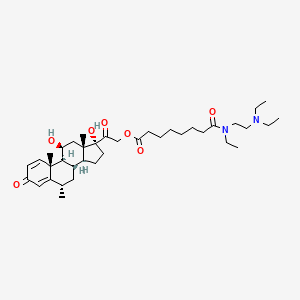

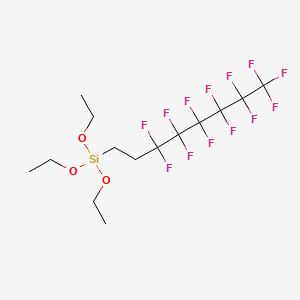

![molecular formula C7H14O3 B1198805 2-[(Tetrahidrofurfuril)oxi]etanol CAS No. 5831-59-4](/img/structure/B1198805.png)

2-[(Tetrahidrofurfuril)oxi]etanol

Descripción general

Descripción

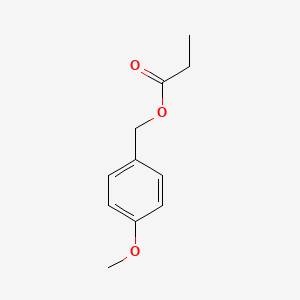

2-[(Tetrahydrofurfuryl)oxy]ethanol, also known as 2-[(Tetrahydrofurfuryl)oxy]ethanol, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2-[(Tetrahydrofurfuryl)oxy]ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-[(Tetrahydrofurfuryl)oxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Tetrahydrofurfuryl)oxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis en Síntesis Química

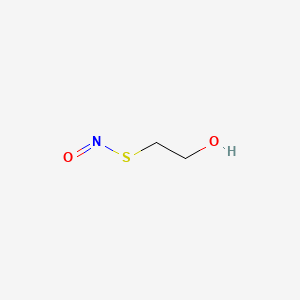

2-[(Tetrahidrofurfuril)oxi]etanol se utiliza como intermedio en la hidrogenación catalítica del furfural. Este proceso es crucial para producir alcohol tetrahidrofurfurilico, un compuesto clave en la fabricación de varios intermediarios químicos {svg_1}.

Productos Farmacéuticos

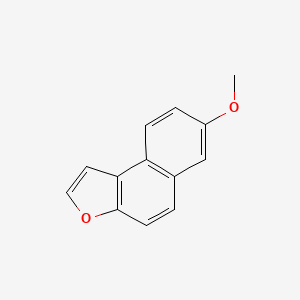

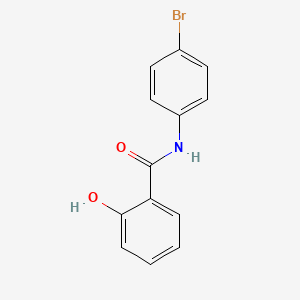

En la industria farmacéutica, este compuesto se explora por su posible uso en la síntesis de intermediarios que pueden conducir al desarrollo de nuevos medicamentos. Sus derivados pueden estar involucrados en la creación de compuestos con propiedades antivirales, como aquellos que inducen la interferón α humano {svg_2}.

Agricultura

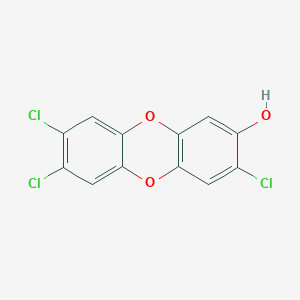

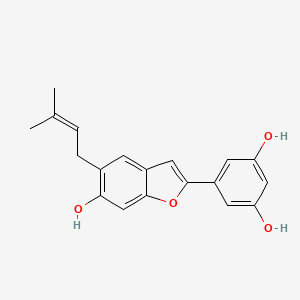

Los derivados del compuesto están siendo investigados por su aplicación como herbicidas. La capacidad de formar intermediarios estables lo convierte en un candidato para desarrollar nuevos productos químicos agrícolas que podrían mejorar la protección de los cultivos {svg_3}.

Aplicaciones Industriales

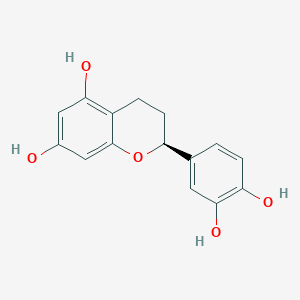

This compound sirve como precursor en la producción de resinas y polímeros industriales. Su baja toxicidad y naturaleza benigna lo hacen adecuado para su uso en varios procesos de fabricación {svg_4}.

Productos Cosméticos

Se están realizando investigaciones para determinar la seguridad y eficacia del uso de este compuesto en productos cosméticos. Sus propiedades podrían potencialmente aprovecharse para mejorar la calidad y el rendimiento de los artículos de cuidado personal {svg_5}.

Ciencias Ambientales

Se está investigando el papel del compuesto en las ciencias ambientales, particularmente en el desarrollo de materiales sostenibles y ecológicos. Su origen de recursos renovables se alinea con los objetivos de la química verde {svg_6}.

Ciencia de los Materiales

En ciencia de los materiales, this compound se estudia por su aplicación en la creación de nuevos materiales con propiedades únicas, como mayor durabilidad o funcionalidades especializadas {svg_7}.

Producción de Energía

Se está explorando el potencial de este compuesto en la producción de energía, especialmente en el contexto de los biocombustibles. Su estructura química podría ser clave en el desarrollo de fuentes de energía más eficientes y limpias {svg_8}.

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as tetrahydrofurans , which are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Tetrahydrofurfuryl)oxy]ethanol . .

Análisis Bioquímico

Biochemical Properties

2-[(Tetrahydrofurfuryl)oxy]ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of radiopaque polymers used in therapeutic embolization and in the synthesis of purine derivatives that induce human interferon α . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.

Cellular Effects

The effects of 2-[(Tetrahydrofurfuryl)oxy]ethanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-[(Tetrahydrofurfuryl)oxy]ethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or facilitate the catalytic process . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(Tetrahydrofurfuryl)oxy]ethanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of 2-[(Tetrahydrofurfuryl)oxy]ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-[(Tetrahydrofurfuryl)oxy]ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of metabolites within cells, thereby influencing metabolic flux . The compound’s involvement in metabolic pathways highlights its potential role in modulating cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 2-[(Tetrahydrofurfuryl)oxy]ethanol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in certain tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-[(Tetrahydrofurfuryl)oxy]ethanol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, thereby modulating its biochemical and cellular effects.

Propiedades

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDSKVQLSDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31692-85-0 | |

| Record name | Tetrahydrofurfuryl polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40923709 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-59-4, 121182-07-8, 31692-85-0 | |

| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)

![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)